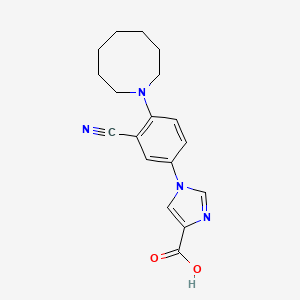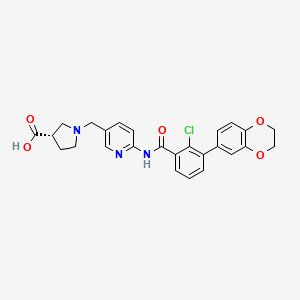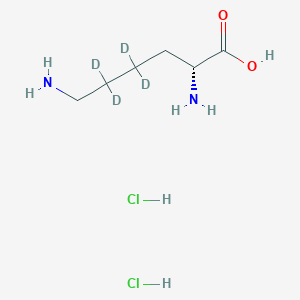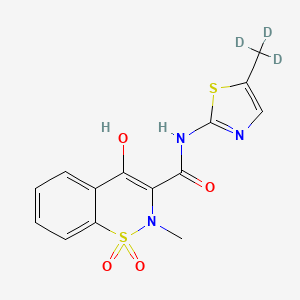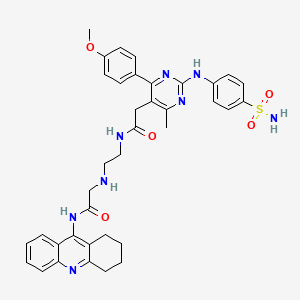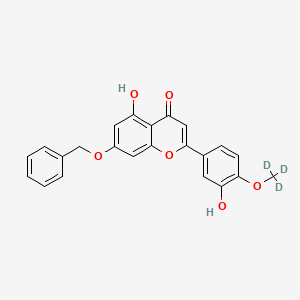
7-O-Benzyldiosmetine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Benzyldiosmetine-d3 is a deuterated derivative of 7-O-Benzyldiosmetine. This compound is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it useful in various scientific applications, including tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Benzyldiosmetine-d3 typically involves the introduction of deuterium atoms into the parent compound, 7-O-Benzyldiosmetine. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 7-O-Benzyldiosmetine can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Deuterium Exchange: Conducting deuterium exchange reactions on a larger scale using industrial reactors and deuterium sources.
Purification and Isolation: The product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-O-Benzyldiosmetine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
7-O-Benzyldiosmetine-d3 has several scientific research applications, including:
Metabolic Studies: The deuterium atoms in the compound make it useful for tracing metabolic pathways and studying the metabolism of related compounds.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques.
Biological Research: It is employed in biological research to study the effects of deuterium substitution on biological activity and interactions.
Mécanisme D'action
The mechanism of action of 7-O-Benzyldiosmetine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can lead to differences in the metabolism and biological activity of the compound compared to its non-deuterated counterpart.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-O-Benzyldiosmetine: The non-deuterated parent compound.
7-O-Methyldiosmetine: A similar compound with a methoxy group instead of a benzyloxy group.
Diosmetine: The core structure without the benzyloxy or methoxy groups.
Uniqueness
7-O-Benzyldiosmetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways. The deuterium atoms also lead to differences in the compound’s chemical and biological properties compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C23H18O6 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-12,24-25H,13H2,1H3/i1D3 |
Clé InChI |
RVTCKYGFSPHTRQ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


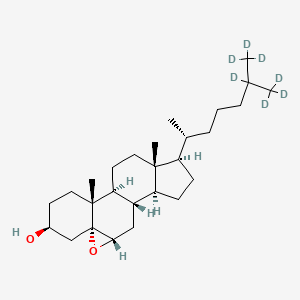



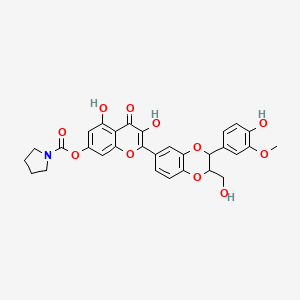
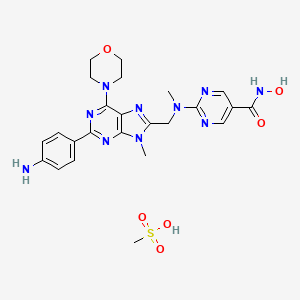

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
